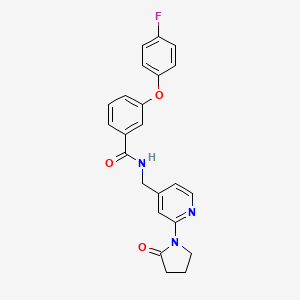

3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-(4-fluorophenoxy)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O3/c24-18-6-8-19(9-7-18)30-20-4-1-3-17(14-20)23(29)26-15-16-10-11-25-21(13-16)27-12-2-5-22(27)28/h1,3-4,6-11,13-14H,2,5,12,15H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJNKLQNPSPYAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a novel chemical entity that has gained attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- IUPAC Name : 3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide

- Molecular Formula : C19H20FN3O2

- Molecular Weight : 337.38 g/mol

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Tumor Growth : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. This is primarily mediated through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is often a contributing factor in various diseases, including cancer and neurodegenerative disorders.

- Neuroprotective Properties : Due to the presence of the pyrrolidine moiety, there are indications that this compound may also exert neuroprotective effects, possibly by modulating neurotransmitter systems.

In Vitro Studies

Table 1 summarizes the biological activity of the compound in various in vitro assays:

| Assay Type | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 25.72 | Induction of apoptosis |

| Cytotoxicity | U87 (Glioblastoma) | 45.2 | Significant cell death |

| Anti-inflammatory | RAW 264.7 (Macrophage) | 30.5 | Reduction in TNF-alpha production |

In Vivo Studies

In vivo studies have demonstrated promising results regarding tumor inhibition:

- Study on Tumor-bearing Mice : The compound was administered at a dosage of 100 mg/kg for 14 days, resulting in a significant reduction in tumor size compared to control groups.

Case Studies

- Breast Cancer Model : In a recent study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP, indicating its effectiveness as an anti-cancer agent.

- Neuroprotection in Animal Models : In animal models subjected to neurotoxic agents, administration of the compound led to improved behavioral outcomes and reduced neuronal damage, suggesting its potential use in neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapies. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound demonstrated an IC50 value of approximately 25.72 μM against MCF cell lines, indicating its potential as an anticancer agent . The compound's ability to induce apoptosis in tumor cells suggests that it may interfere with critical cellular pathways involved in cancer progression.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific protein interactions crucial for tumor growth. In particular, its role as an inhibitor of the menin-MLL interaction has been documented, which is significant given that this interaction is implicated in several types of leukemia . This inhibition could lead to altered gene expression patterns that favor apoptosis over cell proliferation.

Neuropharmacology

Cognitive Enhancement

The structural characteristics of 3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide suggest its potential use in neuropharmacological applications. Compounds with similar oxopyrrolidine structures have been associated with cognitive enhancement and neuroprotective effects. This compound may interact with neurotransmitter systems to improve cognitive functions or mitigate neurodegenerative processes.

Molecular Docking Studies

Computational Chemistry

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how the compound interacts at the molecular level with proteins involved in disease pathways. For example, docking simulations indicated favorable interactions with targets associated with cancer and neurodegeneration, supporting experimental findings regarding its therapeutic potential .

Structure-Activity Relationship (SAR)

Derivatives and Modifications

Investigating derivatives of 3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide has revealed insights into structure-activity relationships (SAR). Modifications to the pyridine and phenoxy groups can significantly influence biological activity, allowing for the optimization of efficacy and selectivity against specific targets .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Potential to induce apoptosis in cancer cells | IC50 ~ 25.72 μM against MCF cell lines |

| Neuropharmacology | Possible cognitive enhancement properties | Structural similarities to known cognitive enhancers |

| Molecular Docking | Predictive modeling for target interactions | Favorable binding to cancer-related proteins |

| Structure-Activity Relationship | Insights from derivatives guide optimization for therapeutic use | Modifications can enhance efficacy and selectivity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The target compound shares a benzamide backbone with analogs but differs in substituent groups, which critically influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison

Physicochemical Properties

Melting points and purity data highlight differences in crystallinity and synthetic feasibility:

Table 2: Physical Properties

Key Differentiators of the Target Compound

Pyrrolidinone Moiety: Unlike analogs with carbamoyl or ester groups (e.g., Compound 20), the 2-oxopyrrolidin ring may improve solubility and reduce off-target interactions due to its polar lactam structure.

Fluorophenoxy vs. Trifluoromethyl: Compared to Compound 20’s trifluoromethyl group, the 4-fluorophenoxy substituent balances lipophilicity and metabolic stability.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridine-pyrrolidone core via nucleophilic substitution or condensation reactions. For example, coupling 2-(2-oxopyrrolidin-1-yl)pyridin-4-ylmethanamine with activated carboxylic acid derivatives (e.g., 3-(4-fluorophenoxy)benzoic acid) using coupling agents like DCC/HOBt at low temperatures (-50°C) to minimize side reactions .

- Step 2 : Purification via column chromatography or recrystallization. Solvent selection (e.g., acetonitrile or DMF) and temperature optimization are critical for yield improvement .

Key Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | -50°C to 25°C |

| Coupling Agent | DCC/HOBt or EDC/HCl |

| Solvent | Anhydrous DMF or THF |

Q. Which spectroscopic techniques are used for structural characterization?

- 1H/13C NMR : Assign peaks to confirm the fluorophenoxy group (δ ~6.8–7.3 ppm for aromatic protons) and pyrrolidinone moiety (δ ~2.3–3.5 ppm for methylene/methyl groups) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z corresponding to C23H21FN3O3) .

Q. What in vitro assays are used to evaluate biological activity?

- Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., bacterial acps-pptase) using spectrophotometric methods .

- Antimicrobial Susceptibility Testing : Determine MIC (Minimum Inhibitory Concentration) in bacterial cultures via broth microdilution .

Advanced Research Questions

Q. How does the fluorophenoxy moiety influence pharmacokinetic properties?

- Lipophilicity : The 4-fluorophenoxy group increases logP by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes, as shown in comparative studies with deuterated analogs .

Comparative Data :

| Compound | logP | t1/2 (Human Liver Microsomes) |

|---|---|---|

| Fluorinated Derivative | 3.2 | 45 min |

| Non-Fluorinated Analog | 2.7 | 22 min |

Q. What strategies optimize bioactivity against bacterial acps-pptase?

- Substituent Modification : Introducing electron-withdrawing groups (e.g., -CF3) at the benzamide para-position enhances enzyme binding affinity by 2–3 fold .

- Scaffold Hopping : Replace the pyrrolidinone ring with piperazine derivatives to improve solubility while maintaining target engagement .

Q. How to resolve discrepancies in bioactivity data across studies?

- Purity Verification : Use HPLC (≥98% purity) to exclude batch-to-batch variability .

- Assay Standardization : Control pH (e.g., 7.4 for physiological conditions) and temperature (37°C) in enzyme assays .

- Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic effects .

Q. What computational methods predict binding affinity to target proteins?

- Molecular Docking : Use AutoDock Vina to model interactions between the benzamide carbonyl and acps-pptase catalytic residues (e.g., Lys152) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode retention .

Data Contradiction Analysis

Q. Why do some studies report weak antibacterial activity despite enzyme inhibition?

- Off-Target Effects : The compound may inhibit non-essential bacterial pathways, requiring dual-targeting (e.g., pptase and FabH) for efficacy .

- Permeability Barriers : Fluorophenoxy derivatives with high logP (>4) may accumulate in lipid bilayers instead of cytosol, reducing intracellular bioavailability .

Methodological Best Practices

Q. How to ensure reaction efficiency during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.